molecular formula C14H26N2 B1586755 1-Decyl-2-methylimidazole CAS No. 42032-30-4

1-Decyl-2-methylimidazole

Cat. No. B1586755
CAS RN: 42032-30-4
M. Wt: 222.37 g/mol
InChI Key: BKFRZOZNMWIFLH-UHFFFAOYSA-N
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Description

1-Decyl-2-methylimidazole is an 1-alkyl-2-methylimidazole. It participates in the extraction process of Cu (II) complexes .

Chemical Reactions Analysis

1-Decyl-2-methylimidazole can participate in various chemical reactions, including complexation with metal ions and Menschutkin reactions .
  • Physical and Chemical Properties Analysis

    • Refractive Index : n20/D = 1.475 (lit.) .
  • Scientific Research Applications

    Clathrate Hydrate Crystal Inhibition

    1-Decyl-3-Methylimidazolium Tetrafluoroborate, a compound related to 1-Decyl-2-methylimidazole, has been identified as an effective clathrate hydrate crystal inhibitor. It is particularly useful in drilling fluids for gas hydrate-bearing formations. Its efficacy surpasses that of traditional kinetic inhibitors like polyvinylpyrrolidone (PVP), offering advantages in hydrate inhibition within both experimental solutions and under conditions mimicking marine environments. This suggests potential for 1-Decyl-2-methylimidazole derivatives in enhancing the safety and efficiency of drilling operations by preventing the formation of gas hydrates that can obstruct flow lines and drilling equipment (Saikia & Mahto, 2016).

    Formation of Liquid-Crystalline Gels

    Research on 1-Decyl-3-methylimidazolium bromide, closely related to 1-Decyl-2-methylimidazole, has shown that its interaction with water leads to the spontaneous formation of liquid-crystalline gels. This phenomenon provides a straightforward method for creating supramolecular assemblies using room-temperature ionic liquids. The self-organizing behavior of these compounds underlines their potential in material science, particularly in the development of novel gel-based materials with customizable properties and applications ranging from biotechnology to electronics (Firestone et al., 2002).

    Safety And Hazards

    1-Decyl-2-methylimidazole is considered combustible and may form explosive mixtures with air on intense heating. It is also an eye and skin irritant. Proper precautions should be taken when handling this compound .

    Future Directions

    Research on 1-Decyl-2-methylimidazole could explore its applications in materials science, catalysis, and membrane technology. Investigating its behavior in various environments and optimizing its properties would be valuable for potential industrial applications .

    properties

    IUPAC Name

    1-decyl-2-methylimidazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H26N2/c1-3-4-5-6-7-8-9-10-12-16-13-11-15-14(16)2/h11,13H,3-10,12H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BKFRZOZNMWIFLH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCN1C=CN=C1C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H26N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20194859
    Record name 1-Decyl-2-methyl-1H-imidazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20194859
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    222.37 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-Decyl-2-methylimidazole

    CAS RN

    42032-30-4
    Record name 1-Decyl-2-methylimidazole
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=42032-30-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1-Decyl-2-methyl-1H-imidazole
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042032304
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1-Decyl-2-methyl-1H-imidazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20194859
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-decyl-2-methyl-1H-imidazole
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.558
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Synthesis routes and methods

    Procedure details

    A mixture of 2-methylimidazole (12.3 g; 0.15 mol), 1-bromodecane (33.15 g; 0.15 mol), sodium hydroxide solution (69.5 ml. of 11.5M solution; 0.8 mol) and tetra-n-butylammonium bromide (1.95 g; 0.006 mol) in toluene (300 ml) was stirred rapidly for 3 hours at 65° C. After cooling to between 20° and 25° C., the toluene layer was separated and extracted with 5M HCl solution (150 ml). The extract neutralised with sodium bicarbonate and extracted many times into hexane. The hexane solution was dried over magnesium sulphate and evaporated to dryness to give an oil (25 g; 75% theory).
    Quantity
    12.3 g
    Type
    reactant
    Reaction Step One
    Quantity
    33.15 g
    Type
    reactant
    Reaction Step One
    Quantity
    69.5 mL
    Type
    reactant
    Reaction Step One
    Quantity
    1.95 g
    Type
    catalyst
    Reaction Step One
    Quantity
    300 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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